molecular formula C13H18N6O2S2 B12490904 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide

2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12490904
M. Wt: 354.5 g/mol
InChI Key: BOKHTMWGRNIIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of pyrimidine and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Two Rings: The final step involves coupling the pyrimidine and thiadiazole rings through a sulfanyl linkage, which can be achieved using thiolating agents such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor ligand can be investigated. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Its structural features allow for the design of analogs with improved efficacy and reduced toxicity.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers with specific properties or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s ability to form hydrogen bonds and participate in π-π interactions allows it to modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
  • **2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

The uniqueness of 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide lies in its specific combination of functional groups and ring systems. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18N6O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H18N6O2S2/c1-3-4-5-10-18-19-13(23-10)17-11(21)7(2)22-12-15-8(14)6-9(20)16-12/h6-7H,3-5H2,1-2H3,(H,17,19,21)(H3,14,15,16,20)

InChI Key

BOKHTMWGRNIIOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C(C)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.